CYD-1-79

5-HT2C Receptor Allosteric Modulation Calcium Signaling

Researchers require selective 5-HT2C modulation without intrinsic agonism or off-target 5-HT2A/2B activity. CYD-1-79 (CAS 1443281-47-7) is a pure-efficacy PAM enhancing endogenous 5-HT signaling in a state-dependent manner. • Pure efficacy PAM: potentiates 5-HT Emax without shifting EC50; no intrinsic agonist activity. • Receptor selectivity: no potentiation at 5-HT2A/2B; distinct off-target binding vs. PNU-69176E. • In vivo-ready: 39.1% oral bioavailability (rat), ~6 h half-life, CNS MPO 4.5. Supplied at ≥98% HPLC purity with full QC documentation.

Molecular Formula C20H40N2O3
Molecular Weight 356.55
CAS No. 1443281-47-7
Cat. No. B606893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYD-1-79
CAS1443281-47-7
SynonymsCYD179;  CYD 1 79;  CYD-1-79;  CYD-179;  CYD 179
Molecular FormulaC20H40N2O3
Molecular Weight356.55
Structural Identifiers
SMILESO=C([C@H]1NCC[C@@H](CCCCCCCCCCC)C1)NCC(O)CO
InChIInChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-21-19(14-17)20(25)22-15-18(24)16-23/h17-19,21,23-24H,2-16H2,1H3,(H,22,25)/t17-,18?,19+/m1/s1
InChIKeyRQTUFYCDUWSKKX-KGNCLDLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CYD-1-79: Selective 5-HT2C Receptor PAM


CYD-1-79 is a synthetic, selective positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor (5-HT2CR) [1]. It was developed through iterative optimization of the 4-alkylpiperidine-2-carboxamide scaffold, designed to enhance the signaling of serotonin (5-HT) at the 5-HT2CR without directly activating the orthosteric site [1]. This mechanism distinguishes it from orthosteric agonists. The compound's design, featuring a polar head moiety and a long alkyl tail, confers selectivity for the 5-HT2C receptor over closely related subtypes like 5-HT2A and 5-HT2B [1].

Allosteric Mechanism Potentiates endogenous 5-HT signal without orthosteric activation
Receptor Selectivity Reported selectivity for 5-HT2CR over 5-HT2A/2B subtypes
Research Application Tool for state-dependent amplification of endogenous 5-HT tone

CYD-1-79 vs Generic Substitutes


Direct substitution of CYD-1-79 with other 5-HT2C receptor modulators is not scientifically justified due to its unique functional and selectivity profile. Unlike the orthosteric agonist lorcaserin, CYD-1-79 acts as a positive allosteric modulator, potentiating the response to endogenous 5-HT rather than causing direct receptor activation, a mechanism linked to a different side-effect profile [1][2]. Compared to the prototypical 5-HT2C PAM, PNU-69176E, CYD-1-79 demonstrates a different mode of allosteric modulation; it enhances 5-HT efficacy (Emax) without affecting potency (EC50) [1], whereas PNU-69176E has been reported to both increase Emax and decrease EC50 [3]. Furthermore, CYD-1-79 displays a distinct off-target binding profile at high concentrations, which may translate to different in vivo outcomes compared to its analogs [1].

CYD-1-79 vs lorcaserin: PAM mechanism versus orthosteric agonism may lead to different endpoint profiles

CYD-1-79 vs PNU-69176E: Efficacy-only modulation may not reproduce mixed potency/efficacy shifts

Off-target binding at high concentrations may confound specific in vivo outcomes compared to alternatives

CYD-1-79 Comparative Evidence


Allosteric Modulation: Efficacy vs Potency Shift

CYD-1-79 acts as a pure efficacy modulator, increasing the maximal response (Emax) of 5-HT without altering its potency. In contrast, the prototypical 5-HT2C PAM PNU-69176E exhibits a mixed profile, both increasing Emax and decreasing EC50 [1]. This distinction is critical for applications where maintaining the temporal and spatial dynamics of endogenous 5-HT signaling is paramount. CYD-1-79 increased 5-HT-evoked Ca2+ release ~23% above the 5-HT Emax value in cells stably expressing human 5-HT2CR, with no leftward shift in the concentration-response curve [2].

Modulation Profile
Head-to-head
CYD-1-79: +23% Emax, No EC50 shift
PNU-69176E: +20% Emax, EC50 27→10 nM
Modulation mode may influence pathway-specific outcomes
Assay: CHO cells expressing h5-HT2CR, Ca2+ release
5-HT2C Receptor Allosteric Modulation Calcium Signaling

5-HT2C vs 5-HT2A Functional Selectivity

CYD-1-79 demonstrates functional selectivity for the 5-HT2C receptor, showing no potentiation of 5-HT-evoked calcium release in cells expressing the closely related 5-HT2A receptor [1]. This is a key differentiator from orthosteric agonists like lorcaserin, which, while selective for 5-HT2C, can exhibit off-target activity at 5-HT2A and 5-HT1A receptors [2]. The allosteric mechanism of CYD-1-79 provides a higher degree of specificity by only modulating the response at the 5-HT2C receptor in the presence of its endogenous ligand.

5-HT2A Selectivity
Class-level
No functional effect at 5-HT2AR
Lorcaserin: Agonist activity at 5-HT2A (Ki 112 nM)
Selectivity profile may reduce confounding receptor activity in models
Cell-based Ca2+ assay; radioligand binding
5-HT2C Receptor 5-HT2A Receptor Selectivity Off-target Activity

Off-Target Binding Profile

At a high concentration of 10 µM, CYD-1-79 (Compound 16) showed significant inhibition (>50%) of radioligand binding at several off-target sites, including the dopamine transporter (DAT; 66.3%), dopamine D3 receptor (71.7%), and α2A/α2B adrenergic receptors (85.1% and 80.7%, respectively) [1]. This contrasts with its minimal displacement at many other serotonin and dopamine receptors. The concentration tested is significantly higher than the active concentration range in functional assays (pM to µM), but this profile is a critical piece of information for researchers designing in vivo studies where high local concentrations might be achieved.

Off-target Binding
Head-to-head
DAT 66.3%, D3 71.7%, α2A 85.1% inhib.
Lorcaserin: No significant inhibition at transporters
Off-target engagement context may require model-specific interpretation
10 µM radioligand displacement; NIMH PDSP
Off-target Activity Selectivity Radioligand Binding CNS Safety

CYD-1-79 Research Applications


Endogenous 5-HT Tone in Neuropsychiatric Models

Given its mechanism as a pure efficacy PAM without intrinsic agonist activity, CYD-1-79 is ideally suited for in vivo studies designed to probe the function of endogenous serotonin tone [1]. Its ability to enhance the maximal response to 5-HT without shifting potency allows researchers to amplify physiological signaling in a state-dependent manner. This is particularly valuable in models of cocaine use disorder, where it has demonstrated efficacy in suppressing impulsivity and cue reactivity at doses that do not affect general motor activity [2]. This profile makes it superior to orthosteric agonists for dissecting the contribution of 5-HT2C receptor signaling in complex behavioral paradigms.

5-HT2C vs 5-HT2A Behavioral Differentiation

The functional selectivity of CYD-1-79 for 5-HT2CR over 5-HT2AR makes it a powerful tool for dissecting the specific contributions of these two closely related receptor subtypes [1]. Unlike many orthosteric agonists, which can have overlapping activity at both receptors, CYD-1-79's allosteric action is confined to the 5-HT2C receptor. This allows for more definitive conclusions in behavioral pharmacology studies aimed at attributing specific effects (e.g., locomotion, anxiety, feeding) to 5-HT2C receptor modulation, without the confounding influence of 5-HT2A receptor activation or inhibition.

Anti-Relapse Studies in Substance Use Disorders

CYD-1-79's in vivo profile, including oral bioavailability (39.1% in rats) and a favorable half-life (~6 hours), supports its use in preclinical proof-of-concept studies for substance use disorders [1][2]. It has demonstrated efficacy in a rodent self-administration model, attenuating relapse vulnerability [1]. Furthermore, it synergizes with a low dose of the 5-HT2C agonist WAY163909, suggesting potential combination therapy strategies [1]. Its CNS Multiparameter Optimization (MPO) score of 4.5 indicates a desirable profile for a CNS drug candidate [1].

Application
Selection Property
Validation Focus
Neuropsychiatric 5-HT tone studies
Allosteric PAM with efficacy-only modulation
State-dependent endogenous tone amplification
5-HT2C vs 5-HT2A behavioral differentiation
Functional selectivity for 5-HT2CR
Absence of 5-HT2AR-driven confounding effects
Substance use disorder relapse models
Oral bioavailability and CNS exposure profile
Model-response in relapse vulnerability studies

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